molecular formula C15H30N4 B11749483 [3-(diethylamino)propyl]({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl})amine CAS No. 1856018-71-7

[3-(diethylamino)propyl]({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl})amine

Cat. No.: B11749483
CAS No.: 1856018-71-7
M. Wt: 266.43 g/mol
InChI Key: AXWRQXLBWNNWBV-UHFFFAOYSA-N
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Description

3-(diethylamino)propyl-1H-pyrazol-4-yl]methyl})amine is a complex organic compound characterized by its unique structure, which includes a diethylamino group, a propyl chain, and a pyrazolylmethyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(diethylamino)propyl-1H-pyrazol-4-yl]methyl})amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the alkylation of 1-(2-methylpropyl)-1H-pyrazole with 3-chloropropyl(diethyl)amine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate to facilitate the alkylation process.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow chemistry techniques to enhance efficiency and yield. The use of automated reactors and precise control over reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more consistent and scalable production process.

Chemical Reactions Analysis

Types of Reactions

3-(diethylamino)propyl-1H-pyrazol-4-yl]methyl})amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of any unsaturated bonds or functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the diethylamino group or the pyrazolylmethyl moiety, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous or organic solvents.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions include N-oxides, reduced amines, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(diethylamino)propyl-1H-pyrazol-4-yl]methyl})amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme interactions and as a ligand in receptor binding studies.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(diethylamino)propyl-1H-pyrazol-4-yl]methyl})amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 3-(dimethylamino)propyl-1H-pyrazol-4-yl]methyl})amine
  • 3-(diethylamino)propyl-1H-pyrazol-4-yl]methyl})amine
  • 3-(diethylamino)propyl-1H-pyrazol-5-yl]methyl})amine

Uniqueness

The uniqueness of 3-(diethylamino)propyl-1H-pyrazol-4-yl]methyl})amine lies in its specific structural configuration, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields.

Properties

CAS No.

1856018-71-7

Molecular Formula

C15H30N4

Molecular Weight

266.43 g/mol

IUPAC Name

N',N'-diethyl-N-[[1-(2-methylpropyl)pyrazol-4-yl]methyl]propane-1,3-diamine

InChI

InChI=1S/C15H30N4/c1-5-18(6-2)9-7-8-16-10-15-11-17-19(13-15)12-14(3)4/h11,13-14,16H,5-10,12H2,1-4H3

InChI Key

AXWRQXLBWNNWBV-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCCNCC1=CN(N=C1)CC(C)C

Origin of Product

United States

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